molecular formula C6H3BBrClF4N2 B8334605 2-Bromo-4-chlorobenzenediazonium tetrafluoroborate

2-Bromo-4-chlorobenzenediazonium tetrafluoroborate

Cat. No. B8334605
M. Wt: 305.26 g/mol
InChI Key: YDFMGPTXTKYKAG-UHFFFAOYSA-N
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Patent
US06469042B1

Procedure details

A solution of 2-bromo-4-chloroaniline (10.0 g, 48.4 mmol) and HBF4 in EtOH (60 mL) kept at 0° C. was treated with an aqueous solution (20 mL) of NaNO2 (3.34g, 48.4 mmol). After completion of the addition, diethyl ether (200 mL) was added to the mixture. The solid was collected by filtration, washed with water and dried under high vacuum affording the title compound (14.2 g, 96%) as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[H+].[B-:11]([F:15])([F:14])([F:13])[F:12].[N:16]([O-])=O.[Na+].C(OCC)C>CCO>[F:12][B-:11]([F:15])([F:14])[F:13].[Br:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[N+:4]#[N:16] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C.
ADDITION
Type
ADDITION
Details
was added to the mixture
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.BrC1=C(C=CC(=C1)Cl)[N+]#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.